

Unveiling Tubulysin D: A Technical Guide to its Structure and Synthesis

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Compound of Interest

Compound Name: *Tubulysin D*

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For Researchers, Scientists, and Drug Development Professionals

Tubulysin D, a potent member of the tubulysin family of natural products, has garnered significant attention in the scientific community for its exceptional cytotoxic activity against a broad range of cancer cell lines, including multi-drug resistant strains.[1][2] This technical guide provides an in-depth exploration of the chemical architecture and synthetic pathways of **Tubulysin D**, offering valuable insights for researchers engaged in oncology drug discovery and development.

Chemical Structure: A Complex Tetrapeptide

Tubulysin D is a linear tetrapeptide with a complex and highly functionalized structure.[3] Its molecular formula is $C_{43}H_{65}N_5O_9S$, and it has a molecular weight of approximately 828.1 g/mol.[4] The core of **Tubulysin D** is comprised of four amino acid residues: D-N-methylpipecolic acid (Mep), L-isoleucine (Ile), and two non-proteinogenic amino acids, tubuvaline (Tuv) and tubuphenylalanine (Tup).[5][6]

A defining feature of **Tubulysin D**'s structure is the presence of a highly labile N,O-acetal functionality attached to the tubuvaline residue, which is crucial for its biological activity.[3] The molecule also contains a thiazole ring incorporated within the tubuphenylalanine fragment.[5]

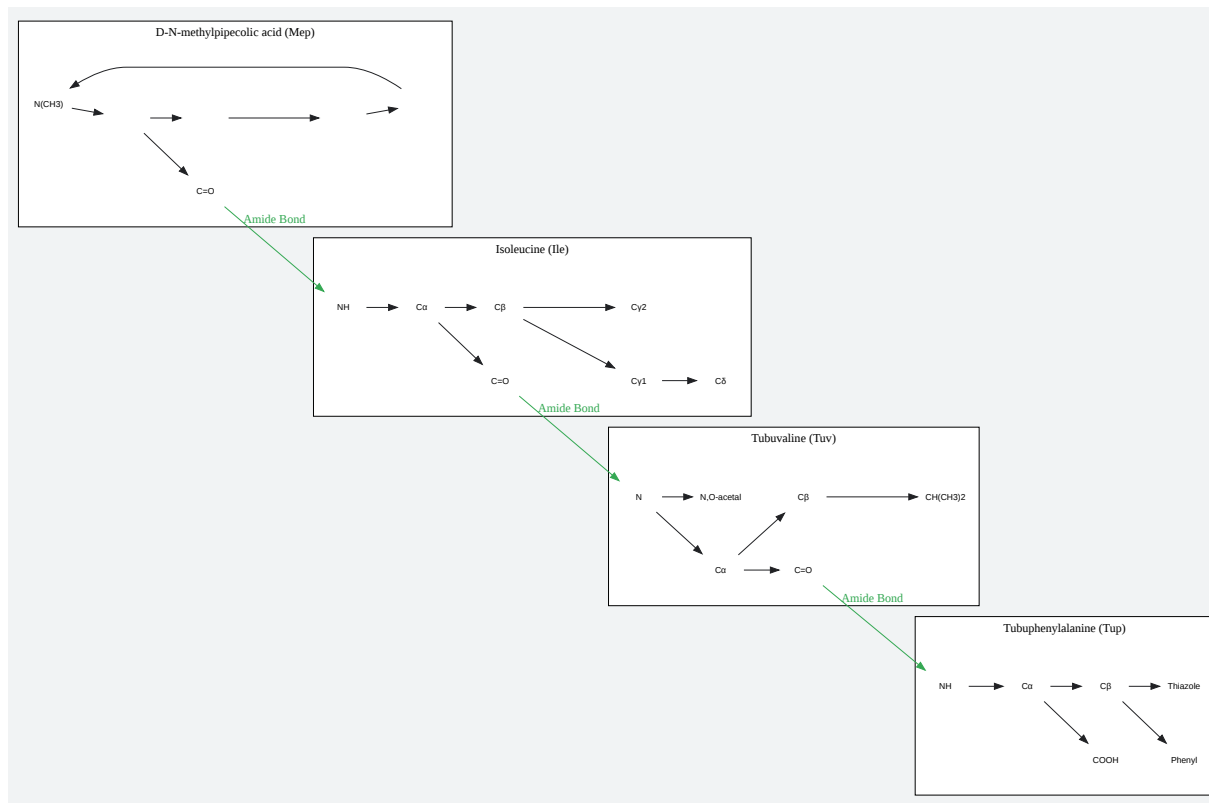
Key Structural Features of **Tubulysin D**:

- Tetrapeptide Core: Composed of D-N-methylpipecolic acid, L-isoleucine, tubuvaline, and tubuphenylalanine.[5][6]
- Tubuvaline (Tuv): A unique amino acid residue featuring a critical N,O-acetal group.[3]
- Tubuphenylalanine (Tup): An unusual amino acid containing a thiazole moiety.[5]
- Stereochemistry: The specific stereochemical configuration of the chiral centers is essential for its potent bioactivity.[1]

Property	Value	Reference
Molecular Formula	C43H65N5O9S	[4]
Molecular Weight	828.07 g/mol	[2]
IUPAC Name	(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid	[4]
CAS Number	309935-57-7	[4]

Visualizing the Core Structure of Tubulysin D

The following diagram illustrates the complex chemical structure of **Tubulysin D**, highlighting its key functional groups.



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Caption: Chemical structure of **Tubulysin D** highlighting its four amino acid residues.

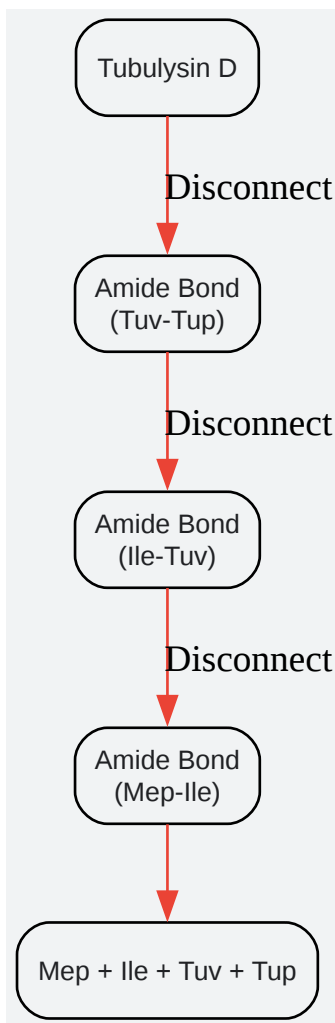
Synthetic Approaches to Tubulysin D

The total synthesis of **Tubulysin D** is a formidable challenge due to its structural complexity, multiple stereocenters, and the presence of the labile N,O-acetal group. Several research groups have reported successful total syntheses, often employing convergent strategies that involve the synthesis of the four key amino acid fragments followed by their sequential coupling.

General Retrosynthetic Strategy

A common retrosynthetic approach involves disconnecting the tetrapeptide at the three amide bonds, leading to the four constituent amino acid building blocks: Mep, Ile, Tuv, and Tup. The

synthesis of the non-proteinogenic amino acids, Tuv and Tup, represents a significant portion of the synthetic effort.



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Caption: General retrosynthetic analysis of **Tubulysin D**.

Key Experimental Protocols

While specific reagents and conditions vary between different reported syntheses, the following outlines a generalized experimental workflow for the key steps:

1. Synthesis of the Tubuvaline (Tuv) Fragment:

The synthesis of the tubuvaline fragment is particularly challenging due to the stereoselective installation of the N,O-acetal moiety.

- Starting Material: A suitably protected chiral amino acid precursor.
- Key Steps:
 - Asymmetric Aldol Addition: To establish the correct stereochemistry of the β -hydroxy- α -amino acid core.
 - Protection of Functional Groups: Orthogonal protecting groups are employed for the amine, hydroxyl, and carboxylic acid functionalities.
 - Formation of the N,O-acetal: This is often a late-stage transformation due to the lability of this group. It typically involves the reaction of the free amine with an appropriate aldehyde in the presence of a dehydrating agent.
 - Deprotection and Coupling: Selective deprotection of the carboxylic acid or amine to allow for subsequent peptide coupling.

2. Synthesis of the Tubuphenylalanine (Tup) Fragment:

The synthesis of tubuphenylalanine involves the construction of the thiazole ring.

- Starting Material: A protected phenylalanine derivative.
- Key Steps:
 - Thiazole Formation: A common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α -haloketone.
 - Functional Group Manipulations: Conversion of the resulting ester or other functional groups to the required carboxylic acid for peptide coupling.

3. Peptide Coupling and Final Assembly:

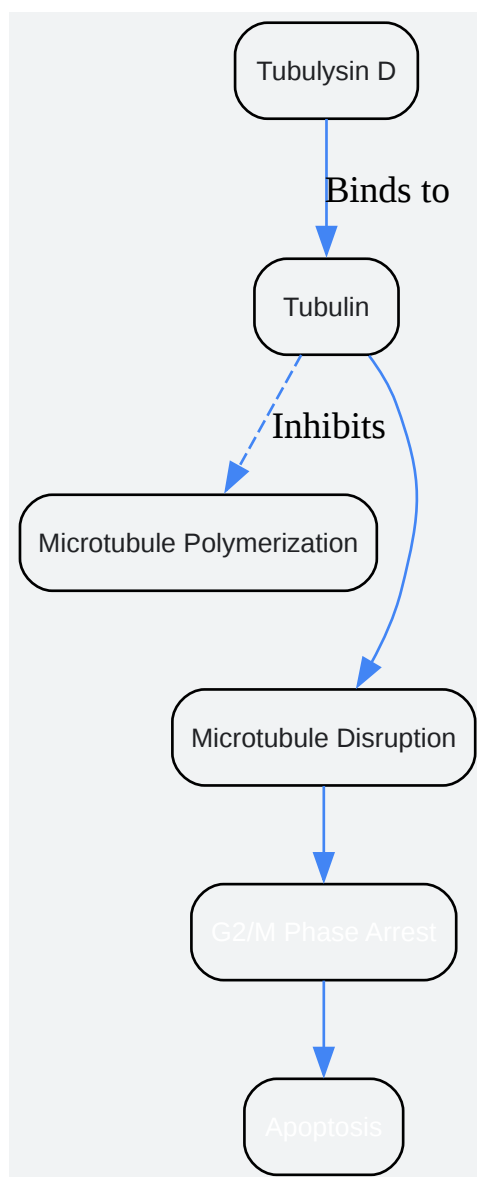
- Coupling Reagents: Standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt are commonly used to form the amide bonds.
- Sequence: The fragments are typically coupled in a stepwise manner, for example, by first coupling the Tuv and Tup fragments, followed by the addition of the Ile and then the Mep

residues.

- Final Deprotection: Global deprotection of all remaining protecting groups to yield the final **Tubulysin D** molecule.

Mechanism of Action: Targeting Tubulin Polymerization

Tubulysin D exerts its potent cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.^[2] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization, leading to the disruption of the microtubule network. This disruption ultimately triggers cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death).^[2]



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Caption: Simplified signaling pathway of **Tubulysin D**'s mechanism of action.

Conclusion

Tubulysin D remains a highly compelling molecule for the development of novel anticancer therapeutics, particularly as a payload for antibody-drug conjugates (ADCs).[7] Its complex structure presents significant synthetic challenges, but the development of elegant and efficient total synthesis routes has enabled further investigation into its biological activity and the generation of novel analogs with improved pharmacological properties. A thorough

understanding of its chemical structure and synthesis is paramount for researchers aiming to harness the therapeutic potential of this remarkably potent natural product.

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